molecular formula C11H16F3N3O B6424578 N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1226436-61-8

N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B6424578
CAS RN: 1226436-61-8
M. Wt: 263.26 g/mol
InChI Key: NCRSZVXJPASNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide (NTP) is a synthetic compound with a wide range of applications in the pharmaceutical, chemical, and biological fields. NTP is a member of the pyrazole family of compounds, which is characterized by its ability to bind to a variety of molecules, including proteins, peptides, and nucleic acids. NTP has been used in a number of scientific research applications, including drug discovery, protein engineering, and biochemistry, due to its ability to interact with a variety of molecules.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been used in a number of scientific research applications, including drug discovery, protein engineering, and biochemistry. In drug discovery, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been used to identify novel drug targets and to study the binding of small molecules to proteins. In protein engineering, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been used to study protein-protein interactions and to identify potential drug binding sites. In biochemistry, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been used to study the structure and function of proteins and nucleic acids.

Mechanism of Action

N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide binds to a variety of molecules, including proteins, peptides, and nucleic acids. The binding of N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide to these molecules is mediated by hydrogen bonding and electrostatic interactions. The binding of N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide to proteins and peptides is thought to be due to the presence of hydrogen bonds between the N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide molecule and the peptide backbone. The binding of N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide to nucleic acids is thought to be due to the presence of electrostatic interactions between the N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide molecule and the negatively charged phosphate groups of the nucleic acid.
Biochemical and Physiological Effects
N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been shown to have a number of biochemical and physiological effects. In vitro, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase, tyrosine kinase, and phosphatases. In vivo, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been shown to modulate the activity of a number of signaling pathways, including the MAPK pathway, the PI3K/Akt pathway, and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has a number of advantages for use in laboratory experiments. N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is relatively inexpensive and can be easily synthesized in high yields. In addition, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is highly soluble in aqueous solutions and can be stored at room temperature. However, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is not as stable as some other compounds, and can be degraded by light and high temperatures.

Future Directions

N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has a wide range of potential applications in the pharmaceutical, chemical, and biological fields. In the pharmaceutical field, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide could be used to identify novel drug targets and to study the binding of small molecules to proteins. In the chemical field, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide could be used to study the structure and function of proteins and nucleic acids. In the biological field, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide could be used to modulate the activity of a number of signaling pathways. In addition, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide could be used to study the effects of environmental factors on protein structure and function. Finally, N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide could be used to develop new synthetic compounds with improved binding affinity and selectivity.

Synthesis Methods

N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is synthesized using a simple one-step reaction involving the reaction of trifluoroacetic acid with 1,3,5-trimethyl-1H-pyrazol-4-yl propanamide. The reaction is typically conducted in aqueous solution and yields N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in high yields. The reaction is relatively fast and can be completed in less than one hour.

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O/c1-7-9(8(2)17(3)16-7)4-5-10(18)15-6-11(12,13)14/h4-6H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRSZVXJPASNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

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